molecular formula C9H11NOS B1429215 3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol CAS No. 911485-84-2

3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol

Cat. No.: B1429215
CAS No.: 911485-84-2
M. Wt: 181.26 g/mol
InChI Key: IPYFXUITCCENFI-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1,4-benzothiazin-6-ylmethanol ( 911485-84-2) is a chemical compound with the molecular formula C9H11NOS and a molecular weight of 181.25 g/mol. This benzothiazine derivative features a methanol group at the 6-position of the dihydrobenzothiazine ring system. As a member of the 1,4-benzothiazine chemical class, this compound serves as a valuable synthetic building block in medicinal chemistry and organic synthesis. The broader family of benzothiazinones is the subject of ongoing scientific research due to their diverse biological activities. Scientific literature indicates that structurally related benzothiazinone compounds have been investigated for their potential as acetylcholinesterase (AChE) inhibitors, which is a promising approach for addressing cognitive deficits in neurodegenerative disorders . Other research into 1,4-benzothiazine derivatives has explored their synthesis and antimicrobial properties, particularly against Gram-positive bacteria . This product is intended for research purposes as a chemical intermediate or reference standard. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c11-6-7-1-2-9-8(5-7)10-3-4-12-9/h1-2,5,10-11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYFXUITCCENFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1)C=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of 2-aminothiophenol with formaldehyde, followed by cyclization to form the benzothiazine ring

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has identified 3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol as a potential inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an enzyme critical for pyrimidine biosynthesis in malaria parasites. This inhibition is selective, sparing human enzymes, which underscores its potential as an antimalarial agent. In vitro studies demonstrated that derivatives of this compound exhibited significant growth inhibition against P. falciparum 3D7 strains while maintaining low toxicity to human cell lines .

Anticancer Properties

The compound's structural features suggest potential anticancer properties. Studies have indicated that benzothiazine derivatives can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound in cancer models remains an area of ongoing investigation.

Mechanistic Studies

Recent research has focused on the molecular mechanisms through which this compound exerts its biological effects. For instance, studies involving high-resolution cryo-electron microscopy have provided insights into how this compound interacts with bacterial gyrase, a target for antimicrobial agents . Understanding these interactions at the molecular level is crucial for optimizing the compound's efficacy and selectivity.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Antimalarial Activity :
    • Study : Screening of chemical libraries led to the identification of this compound as a selective PfDHODH inhibitor.
    • Findings : Demonstrated low cytotoxicity to human cells while effectively inhibiting P. falciparum growth .
  • Anticancer Potential :
    • Study : Evaluation of benzothiazine derivatives in various cancer models.
    • Findings : Induced apoptosis and inhibited proliferation in several cancer cell lines; specific results on this compound are pending further investigation.
  • Mechanistic Insights :
    • Study : Investigated interactions with bacterial gyrase.
    • Findings : Identified competitive inhibition patterns that could inform the design of new antibacterial agents .

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Pharmacological Activity Key Reference
3,4-Dihydro-2H-1,4-benzothiazin-6-ylmethanol C10H11NO2S 209.27 Antimicrobial, enzyme inhibition (e.g., matriptase-2)
(6-Chloro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol C9H10ClNO2 199.63 Anticonvulsant, prodrug potential
5-(Hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one C9H9NO3 179.18 Intermediate for calcium antagonists
6,12-Dihydro-1-benzopyrano[3,4-b][1,4]benzothiazin-6-ones C15H11NO2S 277.32 Multidrug resistance (MDR) reversal in cancer
4-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)benzyl alcohol C15H14O3 242.27 Structural motif for enzyme inhibitors

Key Observations:

Heteroatom Influence :

  • Replacement of sulfur (in benzothiazines) with oxygen (in benzoxazines) alters electronic properties and bioavailability. Benzothiazines generally exhibit stronger enzyme inhibitory activity due to sulfur’s electronegativity and polarizability .
  • The hydroxymethyl group enhances solubility but may reduce metabolic stability compared to halogenated derivatives (e.g., 6-chloro analogues) .

Biological Activity: Antimicrobial Activity: Benzothiazine derivatives with electron-withdrawing groups (e.g., -NO2, -Cl) show enhanced antimicrobial effects. For example, 1-(6-nitro-2H-benzo[b][1,4]thiazin-3(4H)-ylidene)hydrazin derivatives exhibit notable activity against bacterial strains . Anticancer Potential: 6,12-Dihydro-1-benzopyrano[3,4-b][1,4]benzothiazin-6-ones demonstrate moderate MDR reversal in lymphoma cells, though efficacy varies with substituents . Enzyme Inhibition: 3,4-Dihydro-2H-1,4-benzoxazines are potent matriptase-2 inhibitors, but benzothiazines with sulfonamide groups (e.g., {[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]amino}acetic acid) show higher specificity .

Key Findings:

  • Benzothiazines often require harsh conditions (e.g., NaH in DMF) for synthesis, limiting scalability compared to benzoxazines, which form readily via cyclization .
  • Stability issues in benzothiazines (e.g., oxidation of -CH2OH) necessitate protective group strategies, whereas benzoxazines with ester groups (e.g., ethyl carboxylates) exhibit superior shelf life .

Biological Activity

3,4-Dihydro-2H-1,4-benzothiazin-6-ylmethanol is a compound of significant interest due to its potential biological activities, particularly as an antibacterial agent. This article reviews its biological properties, including antibacterial efficacy, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzothiazine core, which is known for its diverse pharmacological properties. The compound's structure can be represented as follows:

C10H12N2S\text{C}_{10}\text{H}_{12}\text{N}_2\text{S}

This compound features a bicyclic structure that contributes to its biological activity through various interactions with biological targets.

In Vitro Studies

Research has demonstrated that this compound exhibits notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for this compound have been reported in various studies:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results indicate that the compound is particularly effective against Staphylococcus aureus, which is significant given the rising incidence of antibiotic resistance.

The antibacterial mechanism of this compound is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Studies suggest that the compound may interact with specific enzymes involved in peptidoglycan synthesis, leading to cell lysis and death.

Case Studies and Research Findings

  • Antibacterial Efficacy in Clinical Isolates : A study evaluated the effectiveness of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains .
  • Comparative Analysis with Other Antibiotics : In comparative studies, this compound was found to have superior activity compared to traditional antibiotics such as penicillin and ampicillin against certain strains. This suggests its potential utility as an alternative treatment option .
  • Pharmacokinetic Studies : Pharmacokinetic modeling has shown that after oral administration in animal models, the compound achieves significant plasma concentrations within hours. This rapid absorption indicates potential for effective systemic treatment .

Q & A

Q. What are the common synthetic routes for preparing 3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol, and what key reagents are involved?

The synthesis typically involves multi-step reactions starting with the construction of the benzothiazine core. Key reagents include oxidizing agents (e.g., potassium permanganate for hydroxylation), reducing agents (e.g., sodium borohydride for alcohol formation), and sulfur-containing precursors. Microwave-assisted synthesis under solvent-free conditions has been shown to improve reaction efficiency and yield .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, while High-Performance Liquid Chromatography (HPLC) ensures purity assessment. Mass spectrometry (MS) confirms molecular weight. For environmental stability studies, in-house analytical methods validated by accredited laboratories are recommended, particularly for tracking degradation products .

Q. What in vitro assays are suitable for initial screening of antimicrobial activity?

Minimum Inhibitory Concentration (MIC) assays using standardized bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) are recommended. Studies on structurally related benzothiazine derivatives highlight the importance of comparing activity against both Gram-positive and Gram-negative pathogens to identify selectivity patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for substitutions .
  • Catalysts : Transition metal catalysts (e.g., palladium) may facilitate coupling reactions for functional group introduction.
  • Microwave irradiation : Reduces reaction time from hours to minutes while maintaining yield, as demonstrated in benzoxazine syntheses .

Q. How should discrepancies in biological activity data across studies be addressed?

Contradictions may arise from variations in assay protocols or structural modifications. For example:

  • Functional group effects : Fluorinated or methoxy substituents (as seen in related compounds) can drastically alter lipophilicity and target binding .
  • Assay standardization : Use positive controls (e.g., ciprofloxacin for antimicrobial assays) and replicate experiments across multiple cell lines or microbial strains .

Q. What computational strategies predict the compound’s interaction with biological targets?

Molecular docking using software like AutoDock Vina, combined with density functional theory (DFT) calculations, can model interactions with enzymes (e.g., cytochrome P450). PubChem-derived structural data (Canonical SMILES, InChIKey) enable accurate target protein alignment .

Q. How can the core structure be modified to enhance aqueous solubility without reducing bioactivity?

  • Polar group introduction : Hydroxyl or amine groups at non-critical positions improve solubility.
  • Prodrug design : Esterification of the methanol group enhances solubility, with enzymatic cleavage restoring activity .
  • Balanced lipophilicity : Fluorinated analogs (e.g., 6-fluoro derivatives) maintain membrane permeability while increasing metabolic stability .

Methodological Considerations

Q. What are the stability considerations for long-term storage of this compound?

Store in airtight, light-resistant containers at –20°C to prevent oxidation of the benzothiazine ring. Periodic HPLC analysis is recommended to detect degradation, particularly of the methanol moiety, which may form aldehydes under humid conditions .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Core modifications : Vary substituents on the benzothiazine ring (e.g., electron-withdrawing groups at position 6).
  • Biological testing : Compare IC₅₀ values across cancer cell lines (e.g., MCF-7, HeLa) and antimicrobial panels.
  • Data correlation : Use multivariate analysis to link structural descriptors (e.g., LogP, polar surface area) with activity .

Q. What analytical techniques resolve conflicting data in metabolic pathway studies?

Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) for metabolite identification with kinetic assays (e.g., cytochrome P450 inhibition). Cross-validate findings using isotopic labeling to trace metabolic transformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol
Reactant of Route 2
3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol

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